

Chemical and physical properties of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate

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Compound of Interest

Compound Name:	Methyl 2-(4-hydroxy-3-nitrophenyl)acetate
Cat. No.:	B1332236

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An In-depth Technical Guide to Methyl 2-(4-hydroxy-3-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(4-hydroxy-3-nitrophenyl)acetate is a nitroaromatic compound with significant applications in chemical synthesis and biomedical research. It serves as a key intermediate in the preparation of various heterocyclic compounds, some of which have demonstrated potential as antifungal agents. Furthermore, the (4-hydroxy-3-nitrophenyl)acetyl (NP) group, for which this compound is a stable precursor, is a widely utilized hapten in immunological studies to investigate antibody affinity maturation and T-cell response mechanisms. This technical guide provides a comprehensive overview of the chemical and physical properties of **Methyl 2-(4-hydroxy-3-nitrophenyl)acetate**, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in immunology and potential as an antifungal precursor.

Chemical and Physical Properties

Methyl 2-(4-hydroxy-3-nitrophenyl)acetate is a yellow solid at room temperature.^[1] Its core structure consists of a phenylacetic acid methyl ester functionalized with a hydroxyl and a nitro group on the benzene ring.

Identifiers and Descriptors

Property	Value	Reference(s)
IUPAC Name	methyl 2-(4-hydroxy-3-nitrophenyl)acetate	[2] [3]
CAS Number	61873-93-6	[2] [3]
Molecular Formula	C ₉ H ₉ NO ₅	[2] [3]
SMILES	COC(=O)CC1=CC=C(O)C(--INVALID-LINK--[O-])=C1	[2]
InChIKey	SPCRIUSIYZYZKN-UHFFFAOYSA-N	[3]

Physicochemical Data

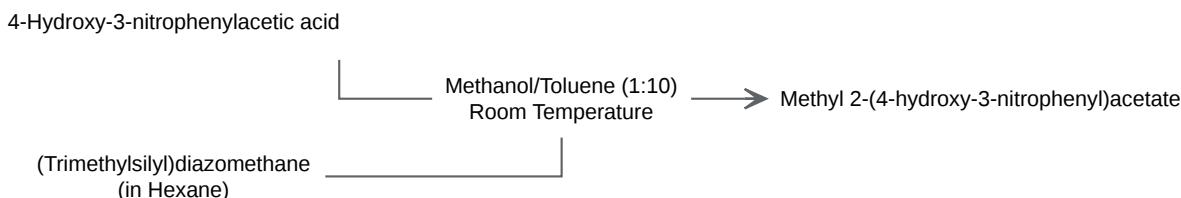
Property	Value	Reference(s)
Molecular Weight	211.17 g/mol	[2] [3]
Melting Point	65-67 °C	[4]
Boiling Point (Predicted)	327.6 ± 27.0 °C	[4]
Density (Predicted)	1.384 ± 0.06 g/cm ³	[4]
pKa (Predicted)	6.81 ± 0.14	[4]
Solubility	Information not widely available, but expected to be soluble in organic solvents like methanol, ethyl acetate, and toluene based on its synthesis protocol.	[1]

Experimental Protocols

Synthesis of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate

This protocol is adapted from a patented synthesis method.[\[1\]](#)

Reaction Scheme:



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Caption: Synthesis of **Methyl 2-(4-hydroxy-3-nitrophenyl)acetate**.

Materials:

- 4-Hydroxy-3-nitrophenylacetic acid
- (Trimethylsilyl)diazomethane (2.0 M solution in hexane)
- Methanol (MeOH)
- Toluene
- Ethyl acetate (EtOAc)
- Saturated aqueous solution of sodium bicarbonate (NaHCO_3)
- Saturated brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Rotary evaporator

Procedure:

- Dissolve 4-hydroxy-3-nitrophenylacetic acid (e.g., 2.0 g, 10.1 mmol) in a 1:10 mixture of methanol and toluene (55 mL) in a round-bottom flask equipped with a magnetic stirrer.
- Slowly add a 2.0 M solution of (trimethylsilyl)diazomethane in hexane (5.0 mL) dropwise to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature for 50 minutes.
- Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator.
- Dilute the resulting residue with ethyl acetate.
- Wash the ethyl acetate extract with a saturated aqueous solution of sodium bicarbonate, followed by a wash with saturated brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield **Methyl 2-(4-hydroxy-3-nitrophenyl)acetate** as a yellow solid. The product can be used in subsequent reactions without further purification.

Purification by Recrystallization (General Procedure)

A specific recrystallization solvent for **Methyl 2-(4-hydroxy-3-nitrophenyl)acetate** is not readily available in the literature. However, a general procedure for purifying aromatic esters can be adapted. A solvent screening should be performed to identify a suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane).

Procedure:

- Dissolve the crude solid in a minimal amount of a suitable hot solvent.
- If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

- Allow the solution to cool slowly to room temperature to induce crystallization.
- Further cooling in an ice bath can maximize crystal formation.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum.

Analytical Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube. Ensure the sample is fully dissolved.
- ^1H NMR (CDCl_3 , Predicted):
 - δ 10.53 (s, 1H, -OH)
 - δ 7.52 (dd, $J=8.8, 2.2\text{Hz}$, 1H, Ar-H)
 - δ 7.13 (d, $J=8.5\text{Hz}$, 1H, Ar-H)
 - δ 3.72 (s, 3H, $-\text{OCH}_3$)
 - δ 3.63 (s, 2H, $-\text{CH}_2-$)[1]
- ^{13}C NMR: Spectral data is available on databases such as PubChem.[5]

2.3.2. Mass Spectrometry (MS)

- Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) are suitable techniques.
- Sample Preparation: For EI-MS, a dilute solution in a volatile organic solvent (e.g., methanol or dichloromethane) is typically introduced via a direct insertion probe or GC inlet. For ESI-

MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

- Expected Molecular Ion Peak: $[M]^+$ at m/z 211.17 for EI-MS or $[M+H]^+$ at m/z 212.18 for ESI-MS in positive ion mode.

2.3.3. Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):

- Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.

- Press the mixture into a thin, transparent pellet using a hydraulic press.

- Expected Characteristic Absorptions:

- Broad O-H stretch (phenol)

- C=O stretch (ester)

- Asymmetric and symmetric NO_2 stretches

- C-O stretch (ester)

- Aromatic C-H and C=C stretches

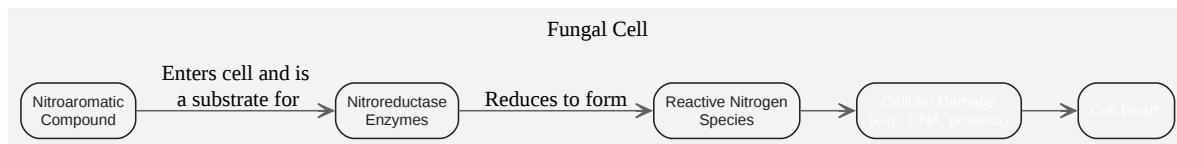
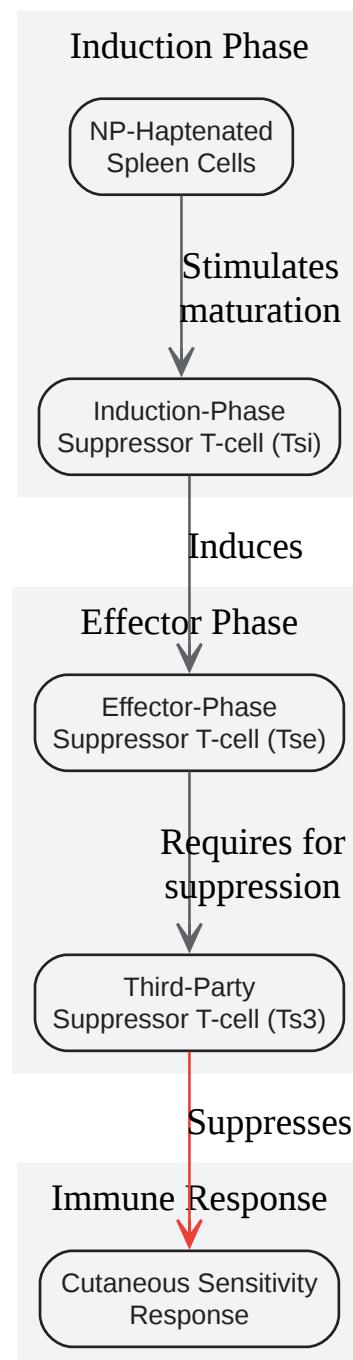
Biological Significance and Applications

Hapten in Immunological Research

The (4-hydroxy-3-nitrophenyl)acetyl (NP) group is a well-established hapten used to study the principles of the humoral and cellular immune responses.^[5] **Methyl 2-(4-hydroxy-3-nitrophenyl)acetate** serves as a stable and convenient precursor for the NP hapten. When conjugated to a carrier protein, the NP group elicits an immune response, leading to the production of anti-NP antibodies and the activation of T-cells. This system has been instrumental in elucidating the mechanisms of antibody affinity maturation and the complex signaling pathways involved in T-cell suppression.

T-Cell Suppressor Pathway Induced by NP-Conjugated Cells:

Intravenous administration of NP-haptenated syngeneic spleen cells induces a state of tolerance mediated by suppressor T-cells. This process involves a cascade of cellular interactions.



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